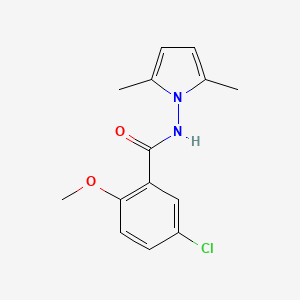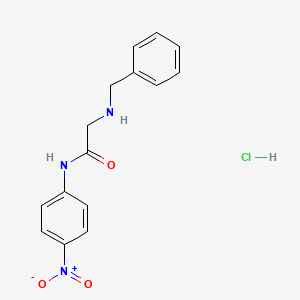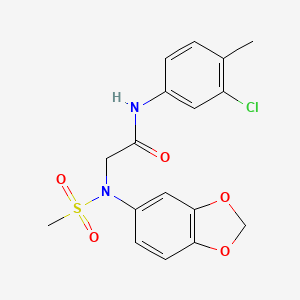![molecular formula C24H21N3O3 B4237257 N-[(2-hydroxy-3-quinolinyl)methyl]-3-methoxy-N-(3-pyridinylmethyl)benzamide](/img/structure/B4237257.png)
N-[(2-hydroxy-3-quinolinyl)methyl]-3-methoxy-N-(3-pyridinylmethyl)benzamide
Overview
Description
“N-[(2-hydroxy-3-quinolinyl)methyl]-3-methoxy-N-(3-pyridinylmethyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The compound also contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would contain a benzamide moiety, a quinoline ring, and a pyridine ring, among other structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, benzamides are solid at room temperature and have higher melting points than corresponding carboxylic acids . Quinolines are usually colorless hygroscopic liquids .Scientific Research Applications
Antioxidant Activity
Benzamide derivatives, including the compound , have been studied for their antioxidant properties . These compounds can scavenge free radicals, thereby protecting cells from oxidative stress which is a factor in numerous diseases .
Antibacterial Applications
Research indicates that benzamide compounds exhibit antibacterial activity against both gram-positive and gram-negative bacteria. This makes them valuable for developing new antibacterial agents, especially in the face of rising antibiotic resistance .
Anti-inflammatory and Analgesic Uses
The anti-inflammatory and analgesic properties of benzamides make them candidates for the development of new pain relief medications, particularly those that could offer an alternative to opioids with fewer side effects .
Cancer Treatment
Some benzamide derivatives have shown promise in cancer treatment . They may function through various mechanisms, such as inducing apoptosis or inhibiting angiogenesis, which are crucial processes in cancer progression .
Hypercholesterolemia Management
There is potential for benzamide compounds to be used in managing hypercholesterolemia . By influencing lipid metabolism, these compounds could help in reducing cholesterol levels .
Industrial Applications
Beyond medical applications, benzamides have uses in industrial sectors such as the plastic and rubber industry, paper industry, and agriculture. They can serve as intermediates in the synthesis of various industrial products .
Drug Discovery
Benzamide derivatives are significant in drug discovery . Their structural diversity and biological activity make them a valuable scaffold for the development of new therapeutic agents .
Synthesis of Heteroannulated Compounds
The compound is related to quinolines, which are important in the synthesis of heteroannulated compounds. These structures are key in creating complex molecules for various chemical applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-30-21-9-4-8-19(13-21)24(29)27(15-17-6-5-11-25-14-17)16-20-12-18-7-2-3-10-22(18)26-23(20)28/h2-14H,15-16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTAGMCDSZJRDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)CC3=CC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4237189.png)
![2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide hydrochloride](/img/structure/B4237191.png)





![N~1~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4237231.png)
![N-[4-(acetylamino)phenyl]-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4237233.png)


![N-{[(2-chlorophenyl)amino]carbonyl}benzamide](/img/structure/B4237250.png)
![4-methoxy-N-(4-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4237267.png)